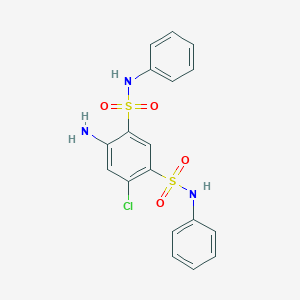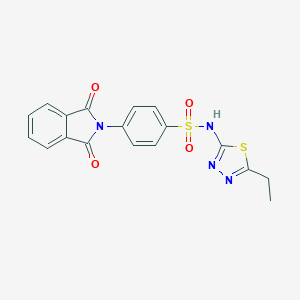
4-アミノ-6-クロロ-N1,N3-ジフェニルベンゼン-1,3-ジスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is a chemical compound known for its potent inhibitory effects on certain pathogens, such as Helicobacter pylori . This compound has a complex structure, featuring an amino group, a chloro group, and two phenyl groups attached to a benzene ring with disulfonamide groups.
科学的研究の応用
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the treatment of infections caused by Helicobacter pylori.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide typically involves the condensation of appropriately labeled aldehydes with 4-amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions may use reagents like sodium iodide or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.
作用機序
The mechanism of action of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets within pathogens. For instance, it inhibits the activity of certain enzymes in Helicobacter pylori, disrupting essential metabolic pathways and leading to the pathogen’s death . The exact molecular targets and pathways may vary depending on the specific application and organism.
類似化合物との比較
Similar Compounds
4-amino-6-chlorobenzene-1,3-disulfonamide: This compound shares a similar core structure but lacks the diphenyl groups.
3-chloroaniline-4,6-disulfonamide: Another related compound with a similar functional group arrangement.
Uniqueness
4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is unique due to its specific combination of functional groups and its potent inhibitory effects on Helicobacter pylori.
特性
IUPAC Name |
4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDWGOVNMCIHGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2Z)-5-(2-chlorophenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406444.png)
![Ethyl 5-(4-acetoxyphenyl)-2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406446.png)
![methyl 5-(2-chlorophenyl)-2-[(5-{3-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406447.png)
![Ethyl 5-(4-acetoxyphenyl)-2-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406449.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406450.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406451.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406452.png)
![methyl 5-(2-chlorophenyl)-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406457.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406459.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406460.png)
![Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406463.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406464.png)

![2-({1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B406467.png)
